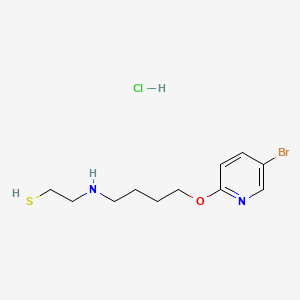
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride is a complex organosulfur compound It is characterized by the presence of a thiol group, a brominated pyridine ring, and a butylamino chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride typically involves multiple steps:
Formation of the Brominated Pyridine Ring: The initial step involves the bromination of pyridine to form 5-bromo-2-pyridine. This can be achieved using bromine in the presence of a suitable catalyst.
Attachment of the Butyl Chain: The next step involves the reaction of 5-bromo-2-pyridine with 4-chlorobutanol to form 4-(5-bromo-2-pyridyloxy)butanol. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Formation of the Thiol Group: The final step involves the reaction of 4-(5-bromo-2-pyridyloxy)butanol with ethanethiol in the presence of a suitable catalyst to form Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The brominated pyridine ring can interact with various receptors, modulating their activity. These interactions affect cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(4-(5-bromopyridin-2-yl)oxy)butylamino-, hydrochloride
- Pyridine, 5-bromo-2-(4-(2-mercaptoethyl)amino)butoxy-, hydrochloride
Uniqueness
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride is unique due to its specific combination of a thiol group, a brominated pyridine ring, and a butylamino chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
41287-48-3 |
|---|---|
Molecular Formula |
C11H18BrClN2OS |
Molecular Weight |
341.70 g/mol |
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C11H17BrN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H |
InChI Key |
HNYGUIIKHLACQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















